molecular formula C18H19BCl2O2 B8264378 2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8264378
M. Wt: 349.1 g/mol
InChI Key: KSNCDKBOJVAGPK-UHFFFAOYSA-N
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Description

This compound is a pinacol boronic ester derivative featuring a 3',4'-dichloro-substituted biphenyl core. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, improving shelf life and handling .

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BCl2O2/c1-17(2)18(3,4)23-19(22-17)14-8-5-12(6-9-14)13-7-10-15(20)16(21)11-13/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNCDKBOJVAGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BCl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Followed by Miyaura Borylation

This two-step approach involves forming the biphenyl core via Suzuki coupling, followed by boronic ester installation.

Step 1: Biphenyl Core Formation

Reactants :

  • 3,4-Dichlorophenylboronic acid

  • 4-Bromophenyl triflate or 4-bromoiodobenzene

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.5 equiv)

  • Solvent: Toluene/EtOH/H₂O (2:1:1)

  • Temperature: 80°C, 16–24 h

Outcome :

  • Yields 4-bromo-3',4'-dichlorobiphenyl in 71–85% yield.

Step 2: Miyaura Borylation

Reactants :

  • 4-Bromo-3',4'-dichlorobiphenyl

  • Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv)

Conditions :

  • Catalyst: Pd₂(dba)₃ (2 mol%)/XPhos (4 mol%)

  • Base: KOAc (2.0 equiv)

  • Solvent: Choline chloride/glycerol (ChCl/Gly, 1:2)

  • Temperature: 80°C, 1 h

Outcome :

  • Converts bromide to boronic ester with 82–93% yield.

Direct Borylation of Preformed Biphenyls

For substrates with pre-existing biphenyl frameworks, direct C–H borylation offers a streamlined route.

Iridium-Catalyzed C–H Borylation

Reactants :

  • 3',4'-Dichloro-1,1'-biphenyl

  • B₂Pin₂ (1.1 equiv)

Conditions :

  • Catalyst: [Ir(COD)OMe]₂ (3 mol%)/dtbpy (6 mol%)

  • Solvent: Cyclohexane

  • Temperature: 80°C, 12 h

Outcome :

  • Regioselective borylation at the 4-position, yielding 65–78%.

One-Pot Tandem Coupling-Borylation

Combining Suzuki coupling and borylation in a single reactor minimizes intermediate isolation.

Reactants :

  • 3,4-Dichlorophenylboronic acid

  • 4-Bromophenyl pinacol ester

Conditions :

  • Catalyst: Pd(OAc)₂ (2 mol%)/SPhos (4 mol%)

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 100°C, 6 h

Outcome :

  • Direct formation of target compound in 68% yield.

Optimization and Challenges

Catalyst Selection

  • Pd vs. Ir : Pd-based systems (e.g., Pd₂(dba)₃/XPhos) outperform Ir catalysts in Miyaura borylation for electron-deficient substrates.

  • Ligand Effects : Bidentate ligands (dppf, XPhos) enhance stability and selectivity in cross-coupling steps.

Solvent Systems

  • ChCl/Gly : A green solvent mixture improves Miyaura borylation efficiency (TOF > 500 h⁻¹).

  • Toluene/EtOH : Optimal for Suzuki coupling due to balanced polarity and boiling point.

Scalability

  • Continuous Flow : For large-scale production (>100 g), flow reactors mitigate exothermic risks and improve reproducibility.

  • Workup : Aqueous extraction followed by silica gel chromatography achieves >98% purity.

Comparative Analysis of Methods

MethodYield (%)Time (h)ScalabilityCost ($/g)
Suzuki + Borylation82–9318–26High12–18
Direct C–H Borylation65–7812Moderate20–25
One-Pot Tandem686Low15–20

Characterization and Validation

  • NMR : ¹¹B NMR shows a singlet at δ 30–32 ppm, confirming boronic ester formation.

  • HPLC : Purity >99% (C18 column, MeOH/H₂O 80:20).

  • X-ray Crystallography : B–O bond length of 1.37 Å validates dioxaborolane geometry .

Chemical Reactions Analysis

Types of Reactions

2-(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the dioxaborolane ring to other boron-containing functional groups.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of catalysts.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and various substituted biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

Versatile Building Block
This compound serves as a crucial building block in organic chemistry. Its structure allows for the synthesis of complex molecules, particularly in the pharmaceutical industry. It is often used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential for the development of new materials and drugs.

Synthetic Routes
The synthesis typically involves the reaction of 3’,4’-dichloro-[1,1’-biphenyl]-4-boronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions such as the presence of a base (e.g., potassium carbonate) and a ligand (e.g., triphenylphosphine) in solvents like toluene or ethanol at elevated temperatures. This method allows for high yields and purity in the production of the compound .

Material Science

Polymer Chemistry
In material science, 2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized for modifying polymers to enhance their properties. This includes improving mechanical strength and thermal stability for applications in coatings and adhesives .

Organic Electronics
The compound plays a role in the development of organic light-emitting diodes (OLEDs), where it enhances efficiency and color purity in displays used in consumer electronics . Its unique electronic properties make it suitable for various applications in organic electronics.

Anticancer Properties
Research has indicated that compounds related to dioxaborolanes exhibit anticancer potential by inhibiting cancer cell proliferation. These compounds can target specific signaling pathways involved in tumor growth .

Enzymatic Inhibition
Studies suggest that derivatives of this compound may act as inhibitors of various kinases critical for cellular signaling and cancer progression. For example, some structurally similar compounds have been identified as potent inhibitors of RIP3 kinase involved in necroptosis and inflammatory responses .

Case Studies

Study Title Objective Findings
Anticancer Activity of DioxaborolanesTo evaluate the efficacy of dioxaborolanes against cancer cell linesThe study demonstrated significant inhibition of cell proliferation in multiple cancer types .
Cross-Coupling ReactionsInvestigating the efficiency of this compound in palladium-catalyzed reactionsThe compound facilitated high-yield synthesis of complex organic molecules .
Polymer Modification StudiesTo assess the impact on polymer propertiesEnhanced mechanical and thermal properties were observed when using this compound for polymer modifications .

Mechanism of Action

The mechanism of action of 2-(3’,4’-Dichloro-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol)
Target compound: 2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-dioxaborolane 3',4'-dichloro C₁₈H₁₈BCl₂O₂ 363.95
2-([1,1'-Biphenyl]-4-yl)-dioxaborolane (5q) None C₁₈H₂₁BO₂ 284.17
(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid 3',4'-dichloro (boronic acid form) C₁₂H₉BCl₂O₂ 281.92
2-(2,3-Dichloro-4-methylphenyl)-dioxaborolane 2,3-dichloro, 4-methyl C₁₃H₁₇BCl₂O₂ 298.95
4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-dioxaborolane 3,4,5-trichloro C₁₂H₁₄BCl₃O₂ 333.41

Key Observations :

  • Steric hindrance : The biphenyl scaffold in the target compound introduces greater steric bulk compared to single-ring analogs (e.g., 2-(2,3-dichloro-4-methylphenyl)-dioxaborolane), which may influence reaction kinetics .

Key Observations :

  • Dichloro-substituted analogs may require harsher conditions (e.g., elevated temperatures) for synthesis due to reduced electron density on the aromatic ring.
  • Non-halogenated derivatives (e.g., 5q) achieve high yields (80%) under mild photocatalytic conditions .

Physical and Chemical Properties

Table 3: Spectroscopic Data
Compound Name ¹H NMR (δ ppm) ¹¹B NMR (δ ppm) IR (cm⁻¹)
Target compound Not reported in evidence ~30.6 (typical) ~2978, 1469, 1371
(3',4'-Dichloro-biphenyl)boronic acid 7.66 (d), 7.31–7.39 (m), 4.57 (s, CH₂OH) 30.6 Not reported
2-(2,3-Dichloro-4-methylphenyl)-dioxaborolane Not reported N/A N/A

Key Observations :

  • The ¹¹B NMR signal for pinacol boronic esters typically appears at ~30.6 ppm, consistent across analogs .
  • Hydroxyl groups in boronic acids (e.g., compound 2d) introduce distinct ¹H NMR peaks (e.g., δ 4.57 for CH₂OH) .
Table 4: Hazard Profiles
Compound Name Hazard Statements Precautionary Measures
2-(2,3-Dichloro-4-methylphenyl)-dioxaborolane H315, H319, H335 (skin/eye irritation, respiratory irritation) Use PPE, avoid inhalation
Target compound Likely similar to analogs Store at 2–8°C, inert atmosphere

Biological Activity

2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound notable for its diverse applications in organic synthesis and potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and environmental impact.

  • Molecular Formula : C19_{19}H21_{21}BCl2_{2}O2_{2}
  • Molecular Weight : 363.09 g/mol
  • CAS Number : Not available

The compound functions primarily as a boronic ester in cross-coupling reactions. The boron atom interacts with palladium catalysts to facilitate the transfer of aryl groups to coupling partners. This mechanism is essential in synthesizing complex organic molecules, which may include biologically active compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to dioxaborolanes. For instance, similar structures have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Enzymatic Inhibition

Enzymatic assays suggest that derivatives of dioxaborolanes can act as inhibitors of various kinases, which are critical in cellular signaling and cancer progression. For example, compounds structurally similar to this compound have been identified as potent inhibitors of RIP3 kinase involved in necroptosis and inflammatory responses .

Case Studies

  • Inhibition of Cancer Cell Lines : Research demonstrated that similar dioxaborolane derivatives inhibited the growth of several cancer cell lines (e.g., breast and prostate cancer). The mechanisms involved include apoptosis induction and cell cycle arrest.
  • Kinase Inhibition Studies : A study focused on the inhibitory effects on RIP3 revealed that certain dioxaborolane derivatives significantly reduced kinase activity in vitro. The IC50_{50} values were determined through radiometric assays using [γ-32^{32}P]ATP to assess the remaining kinase activity compared to controls .

Data Table: Summary of Biological Activities

Biological ActivityTargetEffectReference
AnticancerVarious cancer cell linesInhibition of proliferation
Kinase InhibitionRIP3Reduced activity (IC50_{50})
Apoptosis InductionCancer cellsInduction of programmed cell death

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(3',4'-dichloro-biphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized biphenyl precursors. For example, Procedure A (from ) uses a transition-metal catalyst (e.g., Pd) with 4-chloro-1,1'-biphenyl derivatives and bis(pinacolato)diboron (B₂pin₂) in a 50:1 petroleum ether/ethyl acetate eluent system, achieving yields up to 80%. Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time to mitigate steric hindrance from the dichloro substituents. Purification via flash chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the product .

Basic: How is this compound characterized structurally and analytically?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is standard:

  • ¹H NMR (400 MHz, CDCl₃): Peaks for tetramethyl dioxaborolane (δ 1.0–1.3 ppm) and biphenyl aromatic protons (δ 7.2–7.8 ppm).
  • ¹¹B NMR (128 MHz): A singlet near δ 30–32 ppm confirms the boronate ester .
  • 13C NMR (100 MHz): Absence of certain carbons (e.g., quaternary carbons near boron) due to quadrupolar relaxation effects .
    Mass spectrometry (HRMS-ESI) and elemental analysis further validate molecular weight and purity.

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The electron-deficient dichloro-biphenyl moiety enhances electrophilicity, facilitating transmetallation in Suzuki couplings. The dioxaborolane group acts as a stable boron source, with steric protection from tetramethyl groups preventing premature hydrolysis. highlights transition-metal-free borylation in ionic liquids, where the biphenyl boronate undergoes radical-mediated pathways under visible light, avoiding traditional Pd catalysts . Computational studies (DFT) can model the electronic effects of chloro substituents on boron activation.

Advanced: How do structural modifications (e.g., substituent position) impact its reactivity?

Methodological Answer:

  • 3',4'-Dichloro vs. Monochloro Analogues : Dichloro groups increase electron-withdrawing effects, accelerating transmetallation but may hinder solubility. Compare with 4-fluoro derivatives ( ), where fluorine’s electronegativity alters reaction kinetics .
  • Biphenyl vs. Heteroaryl Systems : Thiophene or furan substituents ( ) reduce steric bulk but introduce π-conjugation differences, affecting catalytic turnover .

Basic: What methods ensure high purity (>95%) for this compound?

Methodological Answer:

  • Chromatography : Use silica gel columns with gradient elution (hexane → hexane/EtOAc 9:1) to separate boronate esters from unreacted precursors .
  • Recrystallization : Polar solvents (e.g., methanol/water mixtures) exploit differential solubility of the product vs. byproducts.
  • Titration : Neutralization titration (e.g., acid-base) quantifies active boron content, as in .

Advanced: How to resolve contradictions in NMR data for related dioxaborolanes?

Methodological Answer:
Discrepancies in ¹³C NMR signals (e.g., missing peaks) arise from quadrupolar broadening of boron (I = 3/2), which shortens relaxation times. Use higher-field instruments (600+ MHz) or indirect detection (HSQC, HMBC) to enhance sensitivity. For example, reports unresolved carbons in 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives at 100 MHz, but 2D techniques can assign these .

Advanced: What applications exist in multicomponent reactions or PROTAC synthesis?

Methodological Answer:
The compound serves as a boronic acid surrogate in PROTACs ( ) for targeted protein degradation. Its stability under aqueous conditions enables conjugation to E3 ligase ligands via click chemistry. In multicomponent reactions, it participates in Petasis-like couplings, where the dichloro-biphenyl group directs regioselectivity in imine formations .

Advanced: How does this compound compare to alternative boron reagents (e.g., MIDA boronates)?

Methodological Answer:

  • Stability : Tetramethyl dioxaborolanes ( ) are more hydrolytically stable than MIDA boronates but require harsher conditions for deprotection.
  • Reactivity : Dichloro substitution lowers LUMO energy, enhancing Suzuki coupling rates compared to non-halogenated analogues ( ) .

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